molecular formula C20H22N6O4S B11651293 N-[4-({(E)-amino[(6-ethoxy-4-methylquinazolin-2-yl)amino]methylidene}sulfamoyl)phenyl]acetamide

N-[4-({(E)-amino[(6-ethoxy-4-methylquinazolin-2-yl)amino]methylidene}sulfamoyl)phenyl]acetamide

Cat. No.: B11651293
M. Wt: 442.5 g/mol
InChI Key: NOLPDHMMZTVWKR-UHFFFAOYSA-N
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Description

N-(4-{[(E)-{AMINO[N-(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline ring system, an ethoxy group, and a sulfonylphenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(E)-{AMINO[N-(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the quinazoline core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(E)-{AMINO[N-(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reaction to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazoline derivative with additional oxygen functionalities, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

N-(4-{[(E)-{AMINO[N-(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[(E)-{AMINO[N-(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring system is known to bind to certain proteins, potentially inhibiting their activity. The ethoxy group and sulfonylphenylacetamide moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[amino-[(6-ethoxy-4-methylquinazolin-2-yl)amino]methylidene]phenothiazine-10-carboxamide
  • N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}methanesulfonamide
  • N-[amino-[(7-ethoxy-4-methylquinazolin-2-yl)amino]methylidene]acetamide

Uniqueness

N-(4-{[(E)-{AMINO[N-(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features. The presence of the quinazoline ring system, along with the ethoxy and sulfonylphenylacetamide moieties, distinguishes it from other similar compounds and may confer unique biological and chemical properties.

Properties

Molecular Formula

C20H22N6O4S

Molecular Weight

442.5 g/mol

IUPAC Name

N-[4-[(E)-[amino-[(6-ethoxy-4-methylquinazolin-2-yl)amino]methylidene]amino]sulfonylphenyl]acetamide

InChI

InChI=1S/C20H22N6O4S/c1-4-30-15-7-10-18-17(11-15)12(2)22-20(24-18)25-19(21)26-31(28,29)16-8-5-14(6-9-16)23-13(3)27/h5-11H,4H2,1-3H3,(H,23,27)(H3,21,22,24,25,26)

InChI Key

NOLPDHMMZTVWKR-UHFFFAOYSA-N

Isomeric SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)N/C(=N/S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)/N)C

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC(=NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)N)C

Origin of Product

United States

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